molecular formula C33H34N4O5 B176171 Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl CAS No. 141407-08-1

Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl

Cat. No. B176171
CAS RN: 141407-08-1
M. Wt: 566.6 g/mol
InChI Key: KSCXGHPEGYLZLJ-UHFFFAOYSA-N
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Description

Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl (DPVH) is a naturally occurring porphyrin derivative . It is a derivative of the fecal porphyrin Deuteroporphyrin IX, which is found in patients with endemic chronic arsenic poisoning . DPVH is involved in many biochemical processes, including the synthesis of proteins, lipids, and carbohydrates . Research has shown it to have anti-inflammatory and antioxidant properties .


Molecular Structure Analysis

The molecular formula of Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl is C33H34N4O5 . Its molecular weight is 566.65 .

Scientific Research Applications

Diagnosis and Management of Porphyria

DPVH is used as an internal standard in the assay of plasma porphyrins . This method is used to identify patients with Porphyria Cutanea Tarda (PCT) and differentiate PCT of renal failure from pseudoporphyria of renal failure .

Biochemical Processes

DPVH is involved in many biochemical processes, including the synthesis of proteins, lipids, and carbohydrates .

Anti-inflammatory Properties

Research has shown that DPVH has anti-inflammatory properties . This makes it a potential candidate for the development of new anti-inflammatory drugs.

Antioxidant Properties

DPVH also exhibits antioxidant properties . This suggests that it could be used in the development of antioxidant supplements or treatments.

Study of Porphyrins

DPVH has been used to study the biochemical and physiological effects of porphyrins . This research could lead to a better understanding of the role of porphyrins in the human body and potentially lead to new treatments for diseases related to porphyrin metabolism.

Chronic Arsenic Poisoning

DPVH is a derivative of the fecal porphyrin Deuteroporphyrin IX, which is found in patients with endemic chronic arsenic poisoning . This suggests that it could be used in the diagnosis or treatment of this condition.

properties

IUPAC Name

3-[18-(2-carboxyethyl)-12-ethenyl-7-(hydroxymethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N4O5/c1-6-20-16(2)24-11-25-17(3)21(7-9-32(39)40)29(35-25)14-30-22(8-10-33(41)42)18(4)26(36-30)13-31-23(15-38)19(5)27(37-31)12-28(20)34-24/h6,11-14,34,36,38H,1,7-10,15H2,2-5H3,(H,39,40)(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCXGHPEGYLZLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)CO)C)C=C)C)C(=C3CCC(=O)O)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl
Reactant of Route 2
Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl
Reactant of Route 3
Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl
Reactant of Route 4
Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl
Reactant of Route 5
Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl
Reactant of Route 6
Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl

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